

Publish Comparison Guide: UV-Vis Absorption Spectra of Hydroxybenzanilides

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Compound of Interest

Compound Name: 4-Chloro-N-(3-hydroxyphenyl)benzamide
Cat. No.: B7764244

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Executive Summary

Hydroxybenzanilides (HBAs) are a class of pharmacophores widely utilized in drug development for their antimicrobial, antioxidant, and anti-inflammatory properties.^[1] Their electronic absorption spectra are critical for characterizing solute-solvent interactions, tautomeric equilibria, and purity.^[1]

This guide compares the three structural isomers—2-hydroxybenzanilide (Salicylanilide), 3-hydroxybenzanilide, and 4-hydroxybenzanilide—against the parent molecule, benzanilide.^[1] The analysis reveals that the ortho-isomer (2-HBA) exhibits distinct spectral features due to intramolecular hydrogen bonding (IMHB), making it a unique candidate for specific photonic and chelating applications compared to its meta and para counterparts.^[1]

Comparative Spectral Analysis

The introduction of a hydroxyl (-OH) auxochrome to the benzanilide scaffold alters the electronic transitions (

and

). The position of the -OH group dictates the magnitude of the spectral shift (bathochromic effect) and the sensitivity to solvent polarity (solvatochromism).

Key Spectral Data (Ethanol, 25°C)

Compound	Structure	λ _{max} (nm)	ε (L·mol ⁻¹ ·cm ⁻¹)	Key Spectral Feature
Benzanilide	Ph-CO-NH-Ph	263	~12,500	Baseline transition. ^[1]
2-Hydroxybenzanilide (Salicylanilide)	o-HO-C ₆ H ₄ -CO-NH-Ph	278, 325 (sh)	~14,000	Dual band: Distinct long-wavelength shoulder due to IMHB.
3-Hydroxybenzanilide	m-HO-C ₆ H ₄ -CO-NH-Ph	272	~11,000	Moderate red shift; lacks conjugation resonance of para.
4-Hydroxybenzanilide	p-HO-C ₆ H ₄ -CO-NH-Ph	286	~18,500	Strong Bathochromic Shift: Extended conjugation through the amide linkage. ^[1]

“

Note: Values are representative of standard analytical grade ethanol solutions. "sh" denotes a spectral shoulder.[6]

Structural Drivers of Absorption

- **Ortho-Effect (2-HBA):** The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen ($\text{O-H}[1]\cdots\text{O}=\text{C}$). This planarizes the molecule, enhancing conjugation and creating a low-energy transition band (~325 nm) absent in other isomers. This feature is sensitive to protic solvents which can disrupt the IMHB.
- **Para-Conjugation (4-HBA):** The para-hydroxyl group acts as a strong electron donor (+M effect) aligned with the electron-withdrawing carbonyl group.[1] This "push-pull" electronic system lowers the energy gap () for the transition, resulting in the most significant red shift of the primary peak.
- **Meta-Induction (3-HBA):** The meta-hydroxyl group cannot participate in direct resonance with the carbonyl group.[1] Its effect is primarily inductive, resulting in the smallest spectral shift relative to benzanilide.

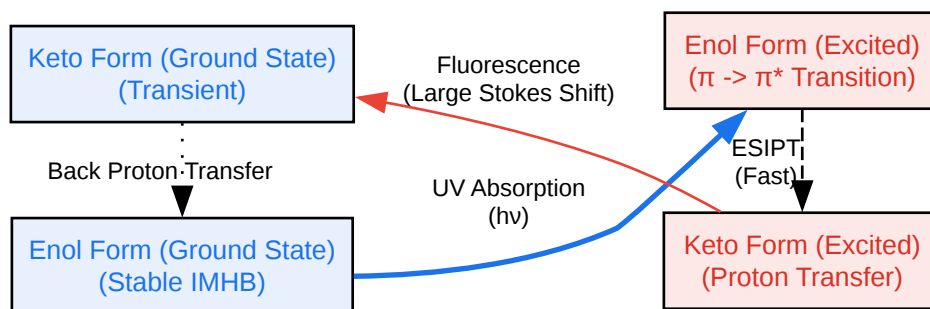
Mechanistic Insight: Solvatochromism & Tautomerism

The utility of hydroxybenzanilides in drug assays often depends on their stability in varying pH and solvent environments.

Intramolecular Hydrogen Bonding (IMHB) in 2-HBA

The ortho-isomer is unique because it can undergo Excited State Intramolecular Proton Transfer (ESIPT).[1] While primarily a fluorescence phenomenon, the ground-state pre-organization (Enol form) is visible in the UV absorption spectrum.

Diagram 1: Structural Dynamics and ESIPT Pathway



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Caption: The cycle of Enol-Keto tautomerism in 2-hydroxybenzanilide facilitated by UV absorption.

Solvent Polarity Effects

- Non-polar Solvents (Cyclohexane): 2-HBA exhibits a sharp, well-defined IMHB band.[1]
- Polar Protic Solvents (Ethanol/Water): Intermolecular hydrogen bonding with the solvent competes with the intramolecular bond. This causes the long-wavelength band to broaden or hypsochromically shift (blue shift) as the "closed" ring structure is disrupted.

Experimental Protocol: UV-Vis Characterization

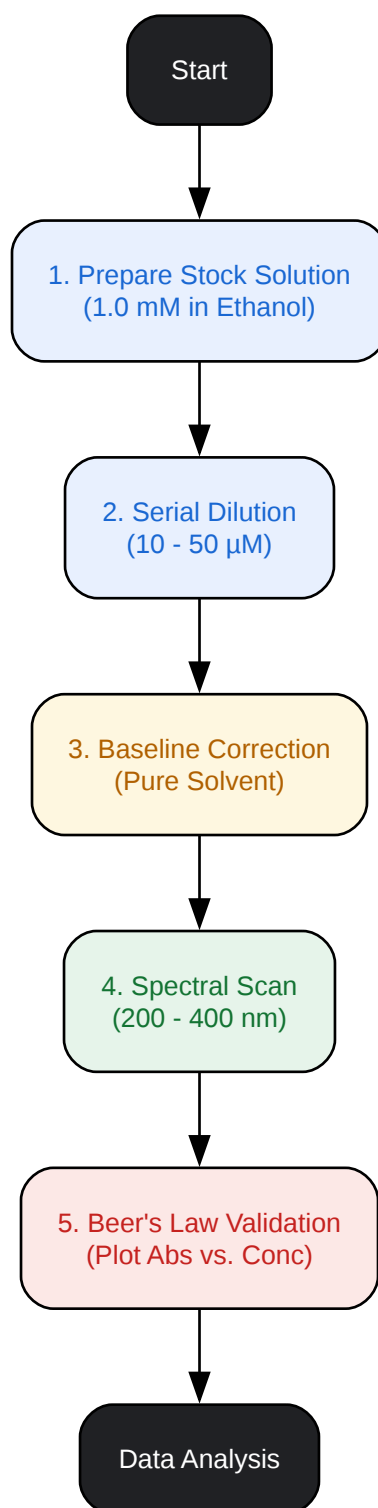
To ensure reproducibility and scientific integrity (E-E-A-T), follow this self-validating protocol.

Materials & Reagents

- Analytes: 2-, 3-, and 4-Hydroxybenzanilide (>98% purity).[1]
- Solvents: Spectroscopic grade Ethanol (EtOH) and Cyclohexane.[1]
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent) with quartz cuvettes (1 cm path length).

Step-by-Step Methodology

Diagram 2: Experimental Workflow



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Caption: Standardized workflow for determining molar absorptivity and spectral maxima.

- Stock Preparation: Dissolve accurately weighed hydroxybenzanilide (approx. 2.13 mg) in 10 mL of ethanol to create a 1.0 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standards: Prepare a series of dilutions (e.g., 10, 20, 30, 40, 50 μM) using the same solvent.
- Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan (200–400 nm) to subtract solvent absorbance.
- Measurement: Rinse the sample cuvette with the lowest concentration solution. Fill and scan. Repeat for all concentrations.
- Validation: Plot Absorbance () at vs. Concentration (). Calculate the slope to determine the Molar Absorptivity () using Beer-Lambert Law:
 - Self-Check: The correlation coefficient () must be >0.999 . If not, re-prepare solutions.

Application in Drug Development

- Purity Assays: The unique of the isomers allows for the detection of regiochemical impurities during synthesis. For example, trace amounts of 4-HBA in a sample of 2-HBA can be detected by examining the 286 nm region where 2-HBA has a minimum.^[1]
- Metal Chelation Studies: 2-Hydroxybenzanilide acts as a bidentate ligand.^[1] Upon complexation with metals (e.g., Cu^{2+} , Zn^{2+}), the IMHB band shifts significantly, making it a useful colorimetric probe for metal ion sensing.^[1]

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